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Compound of Interest

Compound Name: Methyl 6-chlorohexanoate

CAS No.: 14273-89-3

Cat. No.: B083644 Get Quote

CAS: 14273-89-3 | Formula: C₇H₁₃ClO₂ | M.W.: 164.63 g/mol [1]

Executive Summary & Strategic Utility
Methyl 6-chlorohexanoate is a bifunctional aliphatic ester serving as a critical "C6-spacer"

module in medicinal chemistry and materials science. Unlike simple alkyl halides, its dual

functionality—an electrophilic primary alkyl chloride and a masked carboxylic acid (methyl

ester)—allows for orthogonal synthetic strategies.

For drug development professionals, this molecule is of particular interest as:

A Linker Scaffold: It facilitates the introduction of hexanoate chains into pharmacophores

(e.g., PROTAC linkers, surface modification of cyclodextrins).

Impurity Marker: It is identified as Apixaban Impurity 18, making its characterization essential

for CMC (Chemistry, Manufacturing, and Controls) in anticoagulant regulatory filings.

Precursor: It is a direct precursor to 6-aminohexanoic acid derivatives via azide displacement

or Gabriel synthesis.

Physicochemical Profile
The following data represents the consensus of experimental values necessary for process

scaling and handling.
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Property Value Condition / Note

Appearance
Clear, colorless to pale yellow

liquid
Visual inspection

Boiling Point 98–100 °C @ 12–15 mmHg (Vacuum)

Boiling Point (Extrapolated) ~218 °C
@ 760 mmHg (Avoid: risk of

decomposition)

Density 1.073 g/mL @ 25 °C

Refractive Index (

)
1.442 – 1.446 @ 20 °C

Flash Point > 100 °C Closed Cup

Solubility
Miscible: MeOH, DCM, EtOAc,

THFInsoluble: Water
Lipophilic character dominates

Stability Stable under N₂ atmosphere
Moisture sensitive (ester

hydrolysis)

Synthetic Reactivity & Logic
The utility of methyl 6-chlorohexanoate lies in its chemoselective orthogonality. The synthetic

chemist can manipulate one end of the chain without affecting the other under controlled

conditions.

Reactivity Diagram
The following logic flow illustrates the divergent pathways available for this scaffold.
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Methyl 6-Chlorohexanoate
(Cl-C6-COOMe)

Nucleophilic Substitution (SN2)

  NaN3 or Amines  

Hydrolysis / Transesterification  LiOH or ROH/Cat.  

Finkelstein Reaction (NaI)

  NaI / Acetone  

6-Azido / 6-Amino derivatives
(Linker synthesis)

6-Chlorohexanoic Acid
(Acid activation)

Methyl 6-Iodohexanoate
(Enhanced Electrophile)

Click to download full resolution via product page

Caption: Orthogonal reactivity profile showing SN2 displacement of the chloride, ester

hydrolysis, and halogen exchange.

Experimental Protocols
These protocols are designed to be self-validating, meaning the completion of the reaction is

physically observable (phase separation, pH change) or easily monitored via TLC/GC.

Protocol A: Synthesis from 6-Chlorohexanoic Acid
(Fischer Esterification)
This is the most robust method for generating high-purity material (>98%) without column

chromatography.

Reagents:

6-Chlorohexanoic acid (1.0 eq)

Methanol (anhydrous, 10 eq - acts as solvent and reactant)

Sulfuric acid (H₂SO₄, catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)

Workflow:
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Setup: Charge 6-chlorohexanoic acid into a round-bottom flask equipped with a reflux

condenser and magnetic stir bar.

Addition: Add Methanol. Critical: If using H₂SO₄, add dropwise. If using SOCl₂, cool to 0°C

first, add SOCl₂ dropwise (gas evolution: HCl, SO₂), then warm to room temperature.

Reaction: Heat to reflux (65°C) for 3–5 hours.

Validation: Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should

disappear; the ester spot (Rf ~0.6) appears.[1][2][3][4][5][6][7][8]

Workup:

Concentrate the mixture under reduced pressure to remove excess MeOH.

Dissolve residue in Ethyl Acetate (EtOAc).

Wash 1: Saturated NaHCO₃ (aq). Observation: CO₂ bubbling indicates neutralization of

acid catalyst/unreacted acid. Continue until bubbling ceases.

Wash 2: Brine.

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Perform vacuum

distillation (bp 98-100°C @ 12 mmHg) for pharmaceutical-grade purity.

Protocol B: General N-Alkylation (Linker Installation)
Used to attach the hexanoate tail to a secondary amine (e.g., in Apixaban impurity synthesis or

piperazine derivatization).

Workflow:

Dissolve the secondary amine (1.0 eq) in DMF or Acetonitrile.

Add Methyl 6-chlorohexanoate (1.1 eq).[1]

Add Base: K₂CO₃ (2.0 eq) and catalytic KI (0.1 eq - Finkelstein in situ).

Heat to 60–80°C for 12 hours.
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Causality: The KI converts the chloro-ester to the more reactive iodo-ester transiently,

accelerating the reaction rate significantly.

Process Visualization: Synthesis Workflow
The following diagram details the critical path for the Fischer esterification protocol described

above.

Reactants:
6-Chlorohexanoic Acid + MeOH

Catalysis:
Add H2SO4 or SOCl2

(Reflux 4h)

 Activation 

Concentration:
Remove Excess MeOH

 Completion (TLC) 

Neutralization:
Wash with NaHCO3

(Remove acid traces)

 Workup 

Isolation:
Vacuum Distillation
(12 mmHg, 100°C)

 Purification 
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Caption: Step-by-step synthesis workflow for Methyl 6-chlorohexanoate via Fischer

Esterification.

Quality Control & Safety
Analytical Markers

¹H NMR (CDCl₃, 400 MHz):

3.67 (s, 3H, -OCH₃)

3.53 (t, 2H, -CH₂Cl)

2.33 (t, 2H, -CH₂CO-)

1.80 (m, 2H), 1.65 (m, 2H), 1.48 (m, 2H) (Internal methylene chain).

GC-MS: Molecular ion peak

at m/z 164. Characteristic loss of -OCH3 (M-31).

Safety Precautions
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

Storage: Store in a cool, dry place. Ensure the cap is tightly sealed to prevent hydrolysis by

atmospheric moisture.

Incompatibility: Strong oxidizing agents and strong bases (which will hydrolyze the ester).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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